molecular formula C11H12O5 B3056977 Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate CAS No. 75716-69-7

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate

Cat. No. B3056977
CAS RN: 75716-69-7
M. Wt: 224.21 g/mol
InChI Key: CSTDQHZKPMTJNY-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate consists of a benzene ring substituted with two methyl ester groups and a hydroxy group . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography, but such data was not found in the available resources.


Physical And Chemical Properties Analysis

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 279.5±35.0 °C at 760 mmHg . The melting point was not available in the resources .

Scientific Research Applications

1. Synthesis and Construction of Tetrasubstituted Phenols

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate has been utilized in the synthesis of tetrasubstituted phenols. A study by Covarrubias-Zúñiga and Ríos-Barrios (1997) demonstrated a convenient one-pot method for constructing these compounds using a Michael addition−aldol cyclization sequence. This synthesis approach highlights the chemical's versatility in organic synthesis, particularly in forming complex aromatic structures (Covarrubias-Zúñiga & Ríos-Barrios, 1997).

2. In Coordination Polymers and Luminescent Properties

The compound has also been involved in the hydrothermal synthesis of coordination polymers, as reported by Wenlong et al. (2014). They explored the self-assembly of MnII ions with various compounds, including dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate, leading to structures with unique topological nets and luminescent properties (Wenlong et al., 2014).

3. Reaction with Methylsulfinyl Carbanion

Otsuji, Yabune, and Imoto (1969) studied the reaction of this compound with substituted phthalic esters. This research contributes to a deeper understanding of the reactivity and potential applications of dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate in various chemical reactions (Otsuji, Yabune, & Imoto, 1969).

4. Application in Organic Synthesis and Catalytic Reactions

The compound is also used in organic synthesis and catalytic reactions. Adhikary et al. (1987) investigated its reactivities and electrochemistry in the preparation of homo- and heterodinuclear complexes. This study provides insights into the electrochemical behavior and potential applications in catalysis (Adhikary et al., 1987).

properties

IUPAC Name

dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-6-4-5-7(10(13)15-2)9(12)8(6)11(14)16-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTDQHZKPMTJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440765
Record name Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate

CAS RN

75716-69-7
Record name Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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